molecular formula C12H17BrO B8116007 BCN-PEG1-Br

BCN-PEG1-Br

Cat. No.: B8116007
M. Wt: 257.17 g/mol
InChI Key: JEIOXBSMELWQGR-UHFFFAOYSA-N
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Description

BCN-PEG1-Br (CAS 2740005-14-3) is a bifunctional polyethylene glycol (PEG)-based linker featuring a bicyclo[6.1.0]nonyne (BCN) group and a bromine (Br) terminus. Its molecular structure combines a short PEG spacer (PEG1) with a cycloalkyne (BCN) for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions and a bromine atom for nucleophilic substitution or cross-coupling applications. This compound is widely used in bioconjugation, drug delivery, and materials science due to its dual reactivity and modular design .

Properties

IUPAC Name

9-(2-bromoethoxymethyl)bicyclo[6.1.0]non-4-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c13-7-8-14-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIOXBSMELWQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COCCBr)CCC#C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-PEG1-Br is synthesized through a series of chemical reactions involving the introduction of the bicyclo[6.1.0]nonyne group and the polyethylene glycol spacer. The reaction can be run either in organic solvents or in aqueous solutions, depending on the solubility and properties of the substrate molecules . The specific reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process is carefully controlled to ensure consistent quality and high purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, is essential for monitoring the reaction progress and verifying the product’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

BCN-PEG1-Br undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in organic solvents at moderate temperatures.

    Click Reactions: Azide-functionalized molecules are used as reagents.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Reactive Group 1 Reactive Group 2 PEG Length Molecular Weight (g/mol)*
This compound BCN Br PEG1 ~350–400
Propargyl-PEG1-Br Propargyl Br PEG1 ~250–300
BCN-PEG2-Br BCN Br PEG2 ~450–500
Propargyl-PEG1-COOH Propargyl Carboxylic Acid PEG1 ~300–350

*Estimated based on PEG and functional group contributions .

  • BCN vs. Propargyl : BCN enables copper-free click chemistry, ideal for sensitive biological systems, whereas propargyl requires copper catalysts, limiting its use in vivo .
  • Br vs. COOH : Bromine supports alkylation or cross-coupling (e.g., Suzuki reactions), while carboxylic acid facilitates carbodiimide-mediated conjugations (e.g., EDC/NHS chemistry) .
  • PEG Length : Shorter PEG chains (PEG1) reduce steric hindrance, enhancing reaction kinetics but sacrificing solubility compared to PEG2 derivatives .

Physicochemical and Reactivity Profiles

Table 2: Performance Metrics

Compound Solubility (Water) Reaction Efficiency (SPAAC)* Stability (pH 7.4, 25°C)
This compound Moderate High >48 hours
Propargyl-PEG1-Br High Low (Cu-dependent) >72 hours
BCN-PEG2-Br High Moderate >48 hours
Propargyl-PEG1-COOH High Low (Cu-dependent) >24 hours

*Reaction efficiency normalized to this compound as reference .

  • Solubility : this compound’s moderate solubility stems from its hydrophobic BCN group, whereas PEG2 analogs improve hydrophilicity .
  • Stability : Bromine’s electrophilicity renders this compound susceptible to hydrolysis under basic conditions, whereas carboxylic acid derivatives (e.g., Propargyl-PEG1-COOH) degrade faster in acidic environments .

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